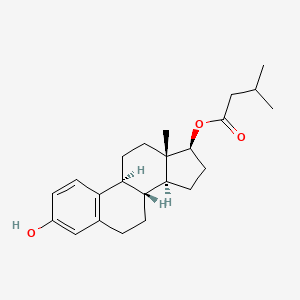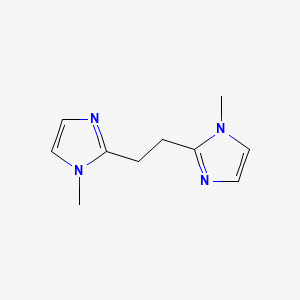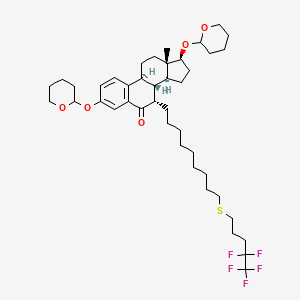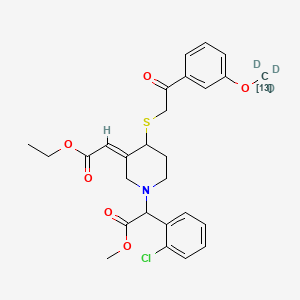
rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 (Rac-1-DCE-d6) is a synthetic compound that has been studied for its potential applications in scientific research. Rac-1-DCE-d6 has been studied for its ability to modulate a wide range of biochemical and physiological processes.
Applications De Recherche Scientifique
Rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 has been studied for its potential applications in scientific research. For example, it has been used as a tool to study the role of Rac1 in the regulation of cell migration and adhesion. It has also been used to study the role of Rac1 in the regulation of cell cycle progression, cell proliferation, and apoptosis. In addition, rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 has been used to study the role of Rac1 in the regulation of gene expression and signal transduction pathways.
Mécanisme D'action
Rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 is an inhibitor of Rac1, a small GTPase that is involved in the regulation of a wide range of cellular processes. rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 binds to Rac1 and inhibits its activity by preventing the exchange of GDP for GTP, thus preventing the activation of Rac1.
Biochemical and Physiological Effects
rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 has been studied for its effects on a wide range of biochemical and physiological processes. For example, it has been shown to inhibit cell migration, cell adhesion, cell cycle progression, cell proliferation, and apoptosis. In addition, rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 has been shown to modulate gene expression and signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 has several advantages for use in lab experiments. For example, it is a relatively small molecule and is easily synthesized. In addition, it is stable and can be stored for long periods of time. However, there are also some limitations. For example, it is not specific to Rac1 and can interact with other GTPases. In addition, it can be toxic in high concentrations.
Orientations Futures
There are a number of potential future directions for the use of rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 in scientific research. For example, it could be used to study the role of Rac1 in the regulation of other cellular processes, such as membrane trafficking and autophagy. In addition, it could be used to study the role of Rac1 in the regulation of complex signaling pathways, such as the Wnt and Hedgehog pathways. It could also be used to study the role of Rac1 in the regulation of stem cell differentiation and tissue regeneration. Finally, it could be used to study the role of Rac1 in diseases, such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
Rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 is a synthetic compound that can be synthesized by a variety of methods. The most common method is to start with 2,4-dichlorophenylacetonitrile, which is reacted with 1-imidazole in the presence of triethylamine in anhydrous acetonitrile. The reaction is then quenched with a solution of potassium carbonate, and the product is then purified by column chromatography.
Propriétés
IUPAC Name |
1,2,2-trideuterio-1-(2,4-dichlorophenyl)-2-(2,4,5-trideuterioimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2/i3D,4D,6D2,7D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLTPAGJIYSGN-ZAUIHBLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])C([2H])(C2=C(C=C(C=C2)Cl)Cl)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.0]hexane-1-carboxaldehyde, 6,6-dimethyl-, O-acetyloxime (9CI)](/img/no-structure.png)
![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)





![(17beta)-3,17-Bis[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)

![[(6R,8R,9S,13S,14S,17S)-3,6-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B588974.png)

